2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid
Description
2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole core substituted with a cyclopentyl group at position 2 and an acetic acid moiety at position 4. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is pivotal in medicinal chemistry due to its bioisosteric properties and role in drug design.
Properties
IUPAC Name |
2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELITADUORNXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with cyclopentanone under acidic conditions to form the cyclopentyl-thiazole intermediate. This intermediate is then reacted with bromoacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted acetic acid derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC) observed in different studies:
| Cell Line | IC (µM) |
|---|---|
| HT-29 (Colorectal) | 2 |
| A549 (Lung Cancer) | 5 |
| MCF-7 (Breast Cancer) | 7 |
These results suggest that the compound has promising anti-proliferative activity, particularly against colorectal adenocarcinoma cells.
1.2 Mechanism of Action
The mechanism by which this compound induces cytotoxicity appears to involve the modulation of reactive oxygen species (ROS). Studies demonstrate that treatment with this compound leads to increased ROS production, which is associated with oxidative stress and subsequent apoptosis in cancer cells.
Neuroprotective Effects
Research has also explored the neuroprotective properties of thiazole derivatives, including this compound. Evidence suggests that compounds with similar structures may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. In particular, thiazole derivatives have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
Synthesis and Structural Insights
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound's structure includes a cyclopentyl group attached to a thiazole ring, which is essential for its biological activity. This structural feature allows for interactions with biological targets that are critical for its pharmacological effects .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of thiazole derivatives demonstrated that this compound significantly inhibited cell growth in HT-29 cells at concentrations as low as 2 µM. The study utilized MTT assays to assess cell viability and apoptosis induction through flow cytometry.
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, researchers evaluated the compound's ability to inhibit acetylcholinesterase activity in vitro. The findings indicated that certain thiazole derivatives could serve as lead compounds for developing treatments aimed at enhancing cognitive function in Alzheimer's patients .
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiazole ring is known to participate in various biochemical pathways, potentially influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The key structural variation among thiazol-4-yl acetic acid derivatives lies in the substituent at position 2 of the thiazole ring. These modifications significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures; exact data for the cyclopentyl derivative is inferred from related compounds.
Biological Activity
2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentyl-substituted thiazole derivatives with acetic acid under controlled conditions to maximize yield and purity. The thiazole ring structure, which incorporates sulfur and nitrogen atoms, is crucial for the compound's unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of thiazole, including this compound, can significantly inhibit the proliferation of various cancer cell lines. For instance, in vitro tests revealed that it reduced cell viability in human colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines by 20–65% at certain concentrations .
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Compounds similar to this one have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
The precise mechanism of action for this compound is not completely understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The thiazole ring may modulate these targets' activity, influencing cellular processes and leading to observed biological effects.
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity. The presence of the cyclopentyl group enhances its reactivity compared to other thiazole derivatives:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-(2-Aminothiazol-4-yl)acetic acid | Amino group instead of cyclopentyl | Moderate anticancer activity |
| 2-(4-Methylthiazol-2-yl)acetic acid | Methyl group on the thiazole ring | Antimicrobial activity |
| 2-(2-Thiazolyl)acetic acid | Lacks cyclopentyl group | Lower reactivity and activity |
The unique cyclopentyl substitution allows for enhanced interaction with biological targets, potentially leading to improved therapeutic efficacy .
Case Studies
- Anticancer Activity Assessment : In a study assessing anticancer activity using the MTS assay, several derivatives showed significant inhibition against cancer cell lines. Notably, compounds with specific substitutions on the thiazole ring exhibited IC50 values lower than those of standard chemotherapeutics .
- Inhibition of Enzymatic Activity : Research on related thiazole compounds demonstrated their ability to inhibit 11β-hydroxysteroid dehydrogenase isoforms (11β-HSD), which are involved in steroid metabolism. This inhibition was observed at low micromolar concentrations, suggesting a promising avenue for therapeutic development against metabolic disorders .
Q & A
Q. What are the established synthetic routes for 2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of cyclopentyl-substituted thioamides with α-halo ketones or esters, followed by hydrolysis to yield the acetic acid moiety. For example, refluxing 2-cyclopentylthiazole intermediates with bromoacetic acid derivatives in acetic acid (3–5 hours) under catalytic sodium acetate can achieve yields >70% . Optimization includes adjusting stoichiometry (1.1:1 molar ratio of aldehyde to thioamide) and solvent polarity to enhance regioselectivity. Monitoring via TLC or HPLC-DAD ensures reaction completion .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs:
- Elemental analysis (C, H, N, S) to verify stoichiometry.
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .
- Chromatography (HPLC-DAD or GC-MS) with C18 columns and acetonitrile/water gradients (0.1% TFA) to confirm purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact.
- Work in a fume hood due to potential irritancy (refer to GHS guidelines for similar thiazole-acetic acids) .
- In case of exposure, rinse skin/eyes with water for 15+ minutes and consult a physician .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of novel derivatives or optimize synthetic pathways?
- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reaction pathways and transition states to identify low-energy routes. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, temperature) . Machine learning models trained on reaction databases can further predict regioselectivity in cyclopentyl-thiazole substitutions .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected IR absorptions)?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature NMR to assess rotational barriers in cyclopentyl groups causing split signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping proton environments in thiazole rings .
- X-ray crystallography : Confirm spatial arrangement of substituents if ambiguity persists .
Q. What strategies improve solubility for in vitro bioactivity assays, given the compound’s hydrophobic cyclopentyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
